molecular formula C47H55ClF3N5O6S3 B565182 4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide CAS No. 1217620-38-6

4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide

Cat. No.: B565182
CAS No.: 1217620-38-6
M. Wt: 982.66
InChI Key: JLYAXFNOILIKPP-YSUYZUONSA-N
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Description

ABT-263-d8, also known as Navitoclax-d8, is a deuterated form of ABT-263. It is primarily used as an internal standard for the quantification of ABT-263 by gas chromatography or liquid chromatography-mass spectrometry. ABT-263 is an inhibitor of the Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Bcl-W .

Mechanism of Action

Target of Action

ABT 263-d8, also known as Navitoclax , is a potent inhibitor of the Bcl-2 family proteins . The primary targets of ABT 263-d8 are Bcl-2, Bcl-xL, and Bcl-w . These proteins are anti-apoptotic and their overexpression is commonly associated with tumor maintenance, progression, and chemoresistance .

Mode of Action

ABT 263-d8 interacts with its targets by binding to them with high affinity . This binding disrupts the interactions between Bcl-2/Bcl-xL and pro-death proteins, such as Bim . This disruption leads to the initiation of apoptosis . Because it inhibits Bcl-xL, it reduces platelet lifespan, causing thrombocytopenia .

Biochemical Pathways

ABT 263-d8 affects several biochemical pathways. It induces apoptosis in cancer cells by upregulating caspase 3 through inhibition of Bcl-2 family members . In addition, it has been found to enhance the expression levels of the C/EBP-homologous protein (CHOP) and its mRNA, resulting in apoptosis induction in various human oral cancer-derived cell lines .

Pharmacokinetics

ABT 263-d8 is orally bioavailable . The oral bioavailability of ABT 263-d8 in preclinical animal models is between 20% to 50%, depending on the formulation . This property allows for flexibility in dosing and potential for chronic single-agent therapy .

Result of Action

The molecular and cellular effects of ABT 263-d8’s action are significant. It induces apoptosis in cancer cells , and its treatment results in down-regulation of anti-apoptotic modulators, Bcl-2, Bcl-xL, and Bcl-w . These effects are concomitant with two-fold higher expression of caspase 3 . In vivo, ABT 263-d8 has been shown to reduce tumor growth significantly without obvious adverse effects .

Action Environment

The action, efficacy, and stability of ABT 263-d8 can be influenced by various environmental factors. For instance, the presence of other compounds can affect its action. For example, apigenin, a plant-derived flavonoid, has been found to enhance the antitumor activity of ABT 263-d8 by inhibiting the Mcl-1, AKT, and ERK prosurvival regulators . Furthermore, the physiological environment, such as the presence of senescent cells, can also influence the compound’s action.

Preparation Methods

The synthesis of ABT-263-d8 involves the incorporation of deuterium atoms into the molecular structure of ABT-263. This is typically achieved through the use of deuterated reagents in the synthetic process. The specific synthetic routes and reaction conditions for ABT-263-d8 are proprietary and not publicly disclosed. the general approach involves the selective replacement of hydrogen atoms with deuterium atoms in the precursor molecules .

Chemical Reactions Analysis

ABT-263-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: ABT-263-d8 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

ABT-263-d8 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:

Comparison with Similar Compounds

ABT-263-d8 is similar to other Bcl-2 inhibitors, such as:

Properties

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H55ClF3N5O6S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57)/t38-/m1/s1/i26D2,27D2,28D2,29D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYAXFNOILIKPP-YSUYZUONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(N1CC[C@H](CSC2=CC=CC=C2)NC3=C(C=C(C=C3)S(=O)(=O)NC(=O)C4=CC=C(C=C4)N5CCN(CC5)CC6=C(CCC(C6)(C)C)C7=CC=C(C=C7)Cl)S(=O)(=O)C(F)(F)F)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H55ClF3N5O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

982.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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